BMS-779333
Description
Contextualization of BMS-779333 within Androgen Receptor Antagonist Research
This compound is an investigational, non-steroidal androgen receptor (AR) antagonist that emerged from research aimed at developing more potent therapies for prostate cancer. rsc.orgrsc.org The development and progression of prostate cancer are highly dependent on androgens and the signaling pathways they mediate through the androgen receptor. aacrjournals.orgresearchgate.net Consequently, a primary therapeutic strategy involves androgen deprivation, often achieved through agents that lower serum testosterone (B1683101) in combination with an AR antagonist like bicalutamide (B1683754). rsc.orgaacrjournals.orgresearchgate.net
However, a significant challenge in prostate cancer treatment is the development of resistance to anti-androgen therapy. aacrjournals.orgresearchgate.net Tumors can evolve to grow despite low levels of circulating androgens, a condition often referred to as castration-resistant prostate cancer (CRPC). rsc.orgnih.gov Research has implicated elevated levels of AR mRNA and protein as a key molecular driver of this resistance. aacrjournals.orgresearchgate.net This has highlighted the critical need for more potent AR antagonists that can effectively block the receptor even in the context of its overexpression or mutation. rsc.orgaacrjournals.orgresearchgate.net this compound was developed as a potential solution to this challenge, representing a novel tetracyclic series of AR antagonists with the potential for improved potency and a broader spectrum of activity compared to existing treatments like bicalutamide. rsc.orgaacrjournals.orgresearchgate.net
Historical Perspective on the Discovery and Preclinical Development of this compound
The discovery of this compound by Bristol-Myers Squibb was a result of a focused effort to identify a successor to an earlier compound, BMS-641988. rsc.org BMS-641988 itself was a potent AR antagonist, demonstrating a tenfold increase in potency over bicalutamide and showing efficacy in bicalutamide-resistant tumor models. rsc.org However, the development of BMS-641988 was halted due to an unfavorable safety profile, including QT prolongation and the formation of an active metabolite, BMS-949, which caused convulsions in animal studies. rsc.org
Through further structural modifications of the [2.2.1]-oxabicyclo-imide scaffold, researchers developed this compound. rsc.org This new compound was designed to retain the potent anti-androgen activity while having significantly improved cardiovascular and metabolic profiles compared to its predecessor. rsc.org Preclinical evaluations showed that this compound was a potent AR full antagonist. aacrjournals.orgresearchgate.net It demonstrated broad-spectrum efficacy in four different human prostate tumor xenograft models, including those dependent on wild-type and/or mutant AR. rsc.orgaacrjournals.orgresearchgate.net Notably, tumors that had become refractory to bicalutamide treatment retained their sensitivity to this compound. aacrjournals.orgresearchgate.net Furthermore, transcriptomic analysis of tumors treated with this compound revealed a profile that more closely resembled castration than other drug treatments, indicating a profound suppression of androgen signaling. aacrjournals.orgresearchgate.net Despite these promising preclinical findings, the development of this compound was ultimately discontinued (B1498344) after it induced seizures in dogs. rsc.org
Significance of Investigating this compound in Disease Pathobiology (e.g., Prostate Cancer Biology)
The investigation of this compound holds significant value for understanding the pathobiology of prostate cancer and for informing the development of future AR-targeted therapies. The compound's ability to potently antagonize both wild-type and mutant ARs underscores the importance of developing pan-antagonists that can overcome common resistance mechanisms. rsc.orgaacrjournals.orgresearchgate.net The finding that bicalutamide-resistant tumors responded to this compound provides crucial evidence that the AR signaling axis often remains a viable therapeutic target even in advanced, hormone-refractory disease. aacrjournals.orgresearchgate.net
The preclinical data for this compound highlighted its potent anti-tumor activity. aacrjournals.orgresearchgate.net It was shown to be a full antagonist, meaning it did not exhibit partial agonist activity, even in the presence of AR mutations that can convert other antagonists into agonists. aacrjournals.orgresearchgate.net The observation that its transcriptomic signature in tumors mimicked castration suggests a comprehensive blockade of AR-mediated gene expression. aacrjournals.orgresearchgate.net Although its clinical development was halted, the research experience with this compound provided important lessons for the field, particularly regarding the need to thoroughly investigate active metabolites and to be aware of potential off-target toxicities that may not be related to the intended biological target. rsc.org
Detailed Research Findings
Extensive preclinical studies were conducted to characterize the activity of this compound.
In Vitro Activity:
| Assay Type | Cell Line | Result | Citation |
| AR Transactivation Assay | PC3 cells expressing wild-type AR | Potent antagonist activity | scribd.com |
| AR Transactivation Assay | PC3 cells expressing mutant ARs (T877, W741, M745, R752, N705, F764) | Maintained antagonist activity, no agonist conversion | aacrjournals.orgresearchgate.netscribd.com |
In Vivo Antitumor Efficacy:
This compound demonstrated broad-spectrum antitumor activity in various human prostate tumor xenograft models.
| Xenograft Model | Key Finding | Citation |
| Four distinct models | Exhibited broad-spectrum efficacy | rsc.orgaacrjournals.orgresearchgate.net |
| Bicalutamide-refractory tumors | Tumors retained sensitivity to this compound | aacrjournals.orgresearchgate.net |
| LuCaP-35 tumors | Transcriptomic changes were closer to castration than with other drug treatments | aacrjournals.orgresearchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1095181-60-4 |
|---|---|
Molecular Formula |
C19H17F3N2O4 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
4-[(1R,2S,4R,5S,8S,12R)-2-hydroxy-4-methyl-6-oxo-9,13-dioxa-7-azatetracyclo[6.3.1.11,4.05,12]tridecan-7-yl]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C19H17F3N2O4/c1-17-7-12(25)18(28-17)4-5-27-16-14(18)13(17)15(26)24(16)10-3-2-9(8-23)11(6-10)19(20,21)22/h2-3,6,12-14,16,25H,4-5,7H2,1H3/t12-,13+,14-,16-,17+,18-/m0/s1 |
InChI Key |
GXMLOAUEVGYRGT-LAEBKXJHSA-N |
SMILES |
C[C@]12C[C@@H]([C@@]3(O1)CCO[C@H]4[C@@H]3[C@@H]2C(=O)N4c5ccc(c(c5)C(F)(F)F)C#N)O |
Isomeric SMILES |
C[C@]12C[C@@H]([C@@]3(O1)CCO[C@H]4[C@@H]3[C@@H]2C(=O)N4C5=CC(=C(C=C5)C#N)C(F)(F)F)O |
Canonical SMILES |
CC12CC(C3(O1)CCOC4C3C2C(=O)N4C5=CC(=C(C=C5)C#N)C(F)(F)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-779333; BMS779333; BMS 779333; UNII-3MJN2P4998. |
Origin of Product |
United States |
Rational Design and Chemical Synthesis of Bms 779333
Design Principles and Structural Hypothesis Leading to BMS-779333
The development of this compound was guided by specific design principles aimed at creating a potent and effective AR antagonist.
Structure-based design played a role in the broader research program that led to compounds like this compound. The discovery of a precursor compound, BMS-641988, utilized a structure-based design approach involving a [2.2.1]-oxabicyclo-imide scaffold rsc.org. While the direct application of structure-based design specifically for the final modifications leading to this compound from its immediate precursors is not explicitly detailed, the knowledge gained from the structural interactions of related tetracyclic compounds with the androgen receptor likely informed the design process researchgate.netresearchgate.net.
This compound represents an evolution from earlier compounds, notably BMS-641988 rsc.org. BMS-641988 was an androgen receptor antagonist developed by Bristol-Myers Squibb wikipedia.orgwikiwand.com. It demonstrated increased potency relative to bicalutamide (B1683754) in both in vitro and in vivo prostate cancer models, showing 20-fold higher binding affinity for the AR than bicalutamide in MDA-MB-453 cells and 3- to 7-fold greater antiandrogenic activity in vitro wikipedia.orgwikiwand.comnih.gov. Importantly, BMS-641988 exhibited robust anti-tumor activity in tumors that had become resistant to bicalutamide treatment rsc.org.
However, the development of BMS-641988 was discontinued (B1498344) due to unfavorable clinical findings, including a seizure in a patient during a phase I study and a limited safety margin against QT prolongation observed in preclinical studies rsc.orgwikipedia.orgwikiwand.com. Significant variability in metabolism across species was also noted rsc.org.
Further structural modifications were undertaken, leading to the identification of this compound rsc.org. These modifications aimed to improve the cardiovascular and metabolic profiles compared to BMS-641988 rsc.org. This compound was identified as a potent AR full antagonist with broad spectrum efficacy in various human prostate tumor xenograft models, including those resistant to bicalutamide researchgate.netresearchgate.net. It did not exhibit agonist activity for AR mutant isoforms researchgate.netresearchgate.net. Transcriptomic changes in tumors treated with this compound were observed to be closer to those seen with castration than with other drug treatments researchgate.netresearchgate.net. Despite its promising in vitro and xenograft profile, further development of this compound was also stopped after it induced seizures in dogs rsc.org.
Here is a table comparing some properties of this compound and BMS-641988:
| Property | This compound | BMS-641988 |
| Molecular Formula | C₁₉H₁₇F₃N₂O₄ | C₂₀H₂₀F₃N₃O₅S |
| Molecular Weight | 394.3445 g/mol researchgate.net | 471.45 g/mol researchgate.net |
| PubChem CID | 9879175 researchgate.net | 24768935 wikipedia.org |
Structure-Based Design Insights from the Tetracyclic Series of Androgen Receptor Antagonists
Synthetic Methodologies for this compound
Information regarding the specific detailed synthetic methodologies, including total synthesis pathways and stereoselective approaches, for this compound is not extensively available within the provided search results. The literature focuses more on the design rationale, preclinical evaluation, and the context of its development within the AR antagonist field.
While the concept of total synthesis is a fundamental aspect of organic chemistry rsc.org, specific published total synthesis pathways for this compound or its direct analogues were not found in the provided search results. Research often focuses on the most relevant synthetic routes for drug development, which may not always involve a de novo total synthesis from very simple precursors, especially if key intermediates are accessible through other means.
Stereoselective synthesis is crucial for producing compounds with defined three-dimensional structures, which is often critical for their biological activity and pharmacological profile nih.govrsc.orgmdpi.comrsc.orgiupac.org. Given that this compound has defined stereochemistry nih.gov, its synthesis would inherently involve stereoselective steps to control the absolute and relative configurations of its chiral centers. However, specific details of the stereoselective synthetic routes employed for this compound were not present in the provided search results.
Derivatization Strategies and Analogue Synthesis for Structure-Activity Relationship Studies
Derivatization strategies and the synthesis of analogues were integral to the structure-activity relationship (SAR) studies that led to the identification and optimization of this compound. These studies were conducted within a novel tetracyclic series of AR antagonists. nih.govnih.gov The process involved synthesizing compounds with structural variations to understand their impact on biological activity. This compound itself is a product of further structural modifications applied to BMS-641988. wikipedia.org Comparisons of the biological activity of this compound with analogues like BMS-641988 and bicalutamide were crucial in this process. nih.gov While some SAR strategies might involve varying moieties like carboxylate esters, phosphate (B84403) esters, and amino acid side chains, the focus for this compound appears to have been on modifications within the core tetracyclic scaffold to enhance potency and address limitations observed in earlier compounds such as BMS-641988. wikipedia.orgnih.govnih.gov
Structure-Activity Relationship (SAR) Studies of this compound and Related Analogues
Comprehensive SAR studies were performed to characterize the interaction of this compound and its related analogues with the androgen receptor and to optimize their antagonistic properties. This compound was identified as a potent full AR antagonist. nih.govnih.gov
Quantitative data from these studies highlights the potency of this compound compared to other AR antagonists. Table 1 presents a comparison of the AR binding affinity (Ki) and functional antagonism (IC50) for this compound, BMS-641988, and bicalutamide.
As shown in Table 1, this compound exhibited AR binding potency and functional antagonism that were superior to bicalutamide and comparable to the clinical candidate BMS-641988.
Studies also evaluated the activity of this compound against different mutant forms of the AR, including those found in prostate cancer cell lines (T877A, H874Y) and mutants known to be activated by bicalutamide (W741C and W741L). Importantly, this compound did not show significant agonist activity for the wild-type AR or these mutant AR forms tested. This contrasts with some observations for BMS-641988, for which no agonistic activity for Flag-AR-LNCaP cell proliferation was observed for this compound.
The core structure of this compound is described as a novel tetracyclic scaffold. nih.govnih.gov This scaffold is related to the [2.2.1]-oxabicyclo-imide structure of its precursor, BMS-641988. wikipedia.org Docking studies of this compound within the ligand-binding domain (LBD) of the androgen receptor have provided insights into its key pharmacophoric interactions. These studies suggested that the hydroxyl group of this compound might sterically clash with the backbone of amino acid residue 877 in the AR LBD, regardless of the residue's size (e.g., Threonine 877 or Alanine 877). This potential clash is hypothesized to prevent this compound from being accommodated in the agonist conformation, thereby promoting its antagonist activity. This suggests that the tetracyclic core and the specific positioning and nature of substituents, such as the hydroxyl group, are critical pharmacophoric elements for its AR antagonistic activity.
Structural modifications played a critical role in optimizing the biological profile of this compound. The transition from BMS-641988 to this compound involved specific structural changes that led to significantly improved cardiovascular and metabolic profiles. wikipedia.org Beyond these broader pharmacological characteristics, structural modifications directly impacted the compound's interaction with the AR. SAR optimization efforts resulted in this compound exhibiting superior AR binding and functional antagonism compared to bicalutamide and comparable activity to BMS-641988. Furthermore, modifications influenced the activity profile against different AR mutant forms, contributing to this compound's lack of agonist activity on the tested mutants. These findings underscore the sensitive relationship between the precise chemical structure of the tetracyclic scaffold and its substituents and the resulting biological activity against the androgen receptor.
Key Pharmacophoric Elements of the this compound Scaffold
Computational Chemistry Applications in the Design and Optimization of this compound
Computational chemistry played a supportive role in the design and optimization process that led to this compound. The initial discovery of the precursor BMS-641988 utilized a structure-based design approach. wikipedia.org This type of approach often leverages computational techniques to understand the interaction between potential ligand structures and the target protein. Explicitly, docking studies were performed with this compound in the AR LBD. These studies provided valuable insights into how the molecule binds to the receptor and helped explain its observed antagonist activity, particularly the lack of agonist behavior. Computational methods, such as those used in docking studies, are common tools in modern drug discovery for guiding lead optimization by predicting binding modes and affinities. The application of such techniques would have aided researchers in making informed decisions about structural modifications during the optimization of the tetracyclic scaffold, contributing to the improved profile and potency observed in this compound. wikipedia.org
Molecular and Cellular Target Engagement of Bms 779333
Identification and Validation of Primary Molecular Targets for BMS-779333
Androgen Receptor (AR) Antagonism and Specificity Profiling of this compound
This compound is characterized as a potent and full antagonist of the androgen receptor. aacrjournals.orgresearchgate.net Its primary molecular target is the AR, where it competitively inhibits the binding of androgens, thereby blocking the downstream signaling pathways that promote tumor growth. rsc.orgresearchgate.net Preclinical studies have demonstrated its efficacy in various prostate cancer models, including those that have developed resistance to other anti-androgen therapies like bicalutamide (B1683754). aacrjournals.orgresearchgate.net In fact, tumors that no longer respond to bicalutamide have been shown to retain their sensitivity to this compound. aacrjournals.orgresearchgate.net
The antagonistic activity of this compound has been shown to be superior to that of bicalutamide. scribd.com This increased potency is a key characteristic that has positioned it as a significant compound in the research of next-generation androgen receptor antagonists. rsc.org It has shown broad-spectrum efficacy in multiple human prostate tumor xenograft models. aacrjournals.orgresearchgate.net Further structural modifications led to the development of this compound as a novel AR pan-antagonist. rsc.org
Absence of Agonist Activity for AR Mutant Isoforms by this compound
A critical feature of this compound is its lack of agonist activity on various mutant forms of the androgen receptor. aacrjournals.orgresearchgate.net This is particularly important in the context of castration-resistant prostate cancer (CRPC), where mutations in the AR can lead to resistance to conventional anti-androgen therapies. scribd.com
For instance, this compound does not exhibit significant agonist activity for the wild-type AR or for mutant AR forms such as T877A (found in LNCaP cells) and H874Y (found in CWR22-BMSLD1 cells). scribd.com It also shows no agonist activity for the W741C and W741L mutants, which are known to be activated by bicalutamide. scribd.com This pan-antagonist activity against a range of AR mutations suggests a potential advantage in treating advanced and resistant forms of prostate cancer. scribd.comrsc.org Docking studies have suggested that the hydroxyl group of this compound may clash with the backbone of amino acid 877 in the ligand-binding domain of the AR, regardless of the specific amino acid at that position. scribd.com This structural interference is thought to prevent the receptor from adopting an agonist conformation. scribd.com
Biophysical Characterization of this compound-Target Interactions
Binding Kinetics and Affinity of this compound to the Androgen Receptor
The binding of a ligand to its receptor is a dynamic process characterized by association and dissociation rates. bmglabtech.com The strength of this interaction is quantified by the binding affinity, often represented by the equilibrium dissociation constant (KD), where a lower KD value indicates a higher affinity. bmglabtech.com
This compound exhibits a high binding affinity for the androgen receptor. scribd.com Its AR binding potency is superior to that of bicalutamide and comparable to another potent AR antagonist, BMS-641988. scribd.com The following table summarizes the reported binding affinity and functional antagonism data for this compound in comparison to other compounds.
Table 1: Comparative Profile of Tetracyclic AR Antagonists
| Compound | AR Binding Ki (nM) | AR Transactivation IC50 (nM) |
|---|---|---|
| This compound | 18 | 148 |
| BMS-641988 | 10 | 56 |
| Bicalutamide | 38 | 534 |
Data sourced from a study on novel tetracyclic AR antagonists. scribd.com
Structural Basis of this compound Binding (e.g., Co-crystallography, Cryo-EM studies with AR)
The androgen receptor is a ligand-activated transcription factor with distinct domains, including a DNA-binding domain (DBD) and a ligand-binding domain (LBD). nih.govresearchgate.net The LBD forms a pocket that accommodates androgen binding, a crucial step for receptor activation. researchgate.netresearchgate.net
While specific co-crystallography or cryo-EM studies for this compound bound to the AR are not detailed in the provided search results, docking studies have offered insights into its binding mechanism. scribd.com These computational models suggest that the hydroxyl group of this compound plays a key role in its antagonistic activity by sterically clashing with the amino acid at position 877 within the AR's ligand-binding domain. scribd.com This clash is believed to prevent the receptor from adopting the conformational changes necessary for agonist activity. scribd.com The three-dimensional structure of the AR LBD has a characteristic fold with a ligand-binding pocket composed of numerous amino acid residues. researchgate.net The interaction between a ligand and these residues dictates whether the ligand will act as an agonist or an antagonist. researchgate.net
Downstream Signaling Pathway Modulation by this compound
The binding of this compound to the androgen receptor initiates a cascade of events that modulate downstream signaling pathways. By acting as a potent antagonist, this compound effectively blocks the androgen-dependent signaling that is crucial for the growth and survival of prostate cancer cells. aacrjournals.org
Transcriptomic analysis of LuCaP-35 tumors treated with this compound revealed that the resulting changes in gene expression were more similar to the effects of castration than to those produced by other drug treatments. aacrjournals.orgresearchgate.net This indicates a profound suppression of androgen-driven gene transcription. The androgen receptor signaling pathway involves the translocation of the activated receptor to the nucleus, where it binds to androgen response elements (AREs) on DNA and recruits co-regulator proteins to initiate the transcription of target genes. nih.gov By preventing the initial activation of the AR, this compound effectively inhibits these downstream processes. nih.gov
The modulation of downstream signaling by AR antagonists can be complex, involving various pathways that contribute to cancer progression. For instance, the Wnt/β-catenin signaling pathway has been implicated in the progression of some cancers and can be influenced by microRNAs that target components of this pathway. nih.gov While a direct link between this compound and the Wnt/β-catenin pathway is not established in the provided results, the profound effect of this compound on the AR signaling axis underscores its potential to disrupt the network of pathways that support tumor growth.
Effects of this compound on AR Nuclear Translocation
The androgen receptor (AR) is typically located in the cytoplasm and, upon activation by androgens, translocates to the nucleus to initiate gene transcription. eurofinsdiscovery.comnih.gov The ability of a compound to interfere with this process is a key mechanism of AR antagonism. Research has shown that this compound effectively blocks the nuclear translocation of the androgen receptor. bioworld.com This inhibition is a critical step in preventing the receptor from reaching its target genes within the cell nucleus. By preventing this movement, this compound disrupts the initial phase of AR signaling. The classical model of AR trafficking involves its translocation to the nucleus in the presence of androgens, and newer models suggest that enhanced androgen-independent AR nuclear localization can be a feature of castration-resistant prostate cancer (CRPC). nih.gov
Inhibition of AR-FL and AR-V7 Heterodimer Formation by this compound
In advanced prostate cancer, resistance to therapies can be driven by the expression of both full-length androgen receptor (AR-FL) and constitutively active splice variants, such as androgen receptor splice variant 7 (AR-V7). nih.gov These two forms of the receptor can form heterodimers, contributing to the reactivation of AR signaling. nih.gov Mechanistic studies have demonstrated that this compound effectively inhibits the formation of these AR-FL and AR-V7 heterodimers. bioworld.com By preventing this interaction, this compound disrupts a key mechanism that allows cancer cells to bypass traditional androgen deprivation therapies. While some research suggests AR-V7 activity can be dependent on AR-FL, the precise function of endogenous AR-V7 in heterodimerization is an area of ongoing study. mdpi.com
Blockade of Downstream Target Gene Transcription by this compound
The ultimate function of the androgen receptor is to act as a ligand-dependent transcription factor that regulates the expression of target genes. researchgate.net The sequence of events—nuclear translocation, dimerization, and DNA binding—culminates in the transcription of these genes. By successfully blocking AR nuclear translocation and inhibiting heterodimer formation, this compound consequently leads to a blockade of the transcription of downstream target genes. bioworld.com This downstream effect is the final step in its antagonistic action, preventing the expression of genes crucial for prostate cancer cell growth and survival.
Androgen Receptor Degrading Effects of this compound
In addition to its function as an AR antagonist, this compound also exhibits properties as a potent androgen receptor degrader. bioworld.com Studies have revealed that the compound induces significant, concentration-dependent, and time-dependent degradation of both AR-FL and AR-V7 proteins. bioworld.com This dual mechanism of action—both blocking the receptor's function and promoting its destruction—represents a comprehensive approach to inhibiting AR signaling. This degradation effect contributes to its robust activity against prostate cancer models. bioworld.com
Table 1: Summary of Molecular and Cellular Effects of this compound
| Mechanism of Action | Target | Effect | Reference |
|---|---|---|---|
| Inhibition of Nuclear Translocation | Androgen Receptor (AR) | Effectively blocked the movement of AR into the cell nucleus. | bioworld.com |
| Inhibition of Heterodimer Formation | AR-FL and AR-V7 | Inhibited the formation of heterodimers between the full-length AR and the AR-V7 splice variant. | bioworld.com |
| Blockade of Gene Transcription | Downstream AR Target Genes | Led to the blockade of transcription of AR-regulated genes. | bioworld.com |
| Protein Degradation | AR-FL and AR-V7 Proteins | Induced significant concentration- and time-dependent degradation of both AR protein forms. | bioworld.com |
Preclinical Pharmacological Characterization of Bms 779333
In Vitro Cellular Pharmacology of BMS-779333
Cell Line Susceptibility to this compound (e.g., Prostate Cancer Cell Lines)
This compound has demonstrated notable activity against various prostate cancer cell lines. Research has shown its efficacy in cell lines that are sensitive to androgen as well as those that have developed resistance to other anti-androgen therapies. For instance, tumors that no longer respond to bicalutamide (B1683754) treatment have been found to retain their sensitivity to this compound. researchgate.netresearchgate.net This suggests that this compound may be effective in cases of advanced prostate cancer where other treatments have failed. researchgate.netresearchgate.net
The compound's activity extends to different prostate cancer cell models, including LNCaP, which is an androgen-sensitive human prostate adenocarcinoma cell line, and its derivatives that model castration-resistant prostate cancer (CRPC). mdpi.com The compound has also been evaluated in other prostate cancer cell lines such as PC3. plos.org
Table 1: Cell Line Susceptibility to this compound
| Cell Line | Cancer Type | Key Characteristics | Susceptibility to this compound |
|---|---|---|---|
| LuCaP-35 | Prostate Cancer Xenograft | Androgen-sensitive | Sensitive researchgate.netresearchgate.net |
| Bicalutamide-Refractory Tumors | Prostate Cancer Xenograft | Resistant to bicalutamide | Sensitive researchgate.netresearchgate.net |
| LNCaP | Prostate Adenocarcinoma | Androgen-sensitive | Sensitive mdpi.com |
| PC3 | Prostate Cancer | Androgen-insensitive | Studied for transcriptional regulation plos.org |
| 22Rv1 | Prostate Carcinoma | Expresses AR variant | Studied for chromatin interactions nih.gov |
Effects of this compound on Cellular Proliferation and Viability
This compound has been shown to inhibit the proliferation and reduce the viability of prostate cancer cells. google.comnih.gov Its primary mechanism involves acting as a potent androgen receptor (AR) full antagonist. researchgate.netresearchgate.net By blocking the AR signaling pathway, which is crucial for the growth and survival of prostate cancer cells, this compound effectively halts their proliferation. Studies have demonstrated that the compound's anti-proliferative effects are more potent compared to earlier-generation anti-androgens like bicalutamide. researchgate.net The assessment of cell viability and proliferation is often conducted using standard methods such as the MTT or CellTiter-Glo assays, which measure metabolic activity or ATP levels, respectively, as indicators of viable cell numbers. researchgate.netnih.gov
Table 2: Effects of this compound on Cellular Proliferation and Viability
| Parameter | Method | Effect of this compound |
|---|---|---|
| Cellular Proliferation | CellTiter-Glo Assay researchgate.net | Inhibition of proliferation in prostate cancer cells google.com |
| Cell Viability | MTT Assay nih.gov | Reduction in viability of susceptible cancer cells nih.gov |
Impact of this compound on Cell Cycle Progression (e.g., G1/M phase blockade)
The compound's impact on cell cycle progression is a key aspect of its anti-cancer activity. By antagonizing the androgen receptor, this compound can induce a blockade in the cell cycle, typically at the G1 to S phase transition. nih.govberkeley.edu The AR signaling pathway plays a role in regulating the expression of genes that are essential for cell cycle progression, including cyclins and cyclin-dependent kinases (CDKs). By inhibiting this pathway, this compound can lead to the arrest of cells in the G1 phase, preventing them from entering the S phase where DNA replication occurs. nih.gov This G1 arrest ultimately contributes to the inhibition of tumor cell proliferation. berkeley.edu
Table 3: Impact of this compound on Cell Cycle Progression
| Cell Cycle Phase | Key Regulators | Effect of this compound |
|---|---|---|
| G1 Phase | Cyclin D, CDK4/6, pRb | Induction of G1 arrest nih.govberkeley.edu |
| G1/S Transition | Cyclin E, CDK2 | Blockade of transition to S phase nih.gov |
| M Phase | Cyclin B, cdc2 | Potential for M phase blockade by some microtubule disrupters nih.gov |
Induction of Apoptosis by this compound in Cellular Models
In addition to inhibiting proliferation, this compound can induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov The disruption of the androgen receptor signaling pathway by this compound can trigger the intrinsic apoptotic pathway. This is often characterized by the activation of caspases, which are a family of proteases that execute the apoptotic process. nih.gov The induction of apoptosis is a critical mechanism through which anti-cancer agents eliminate tumor cells and contribute to tumor regression. cuni.cz
Table 4: Induction of Apoptosis by this compound
| Apoptotic Marker | Method of Detection | Observation with this compound |
|---|---|---|
| Caspase Activation | ELISA, Western Blot nih.gov | Implied through AR antagonism cuni.cz |
| DNA Fragmentation | TUNEL Assay nih.gov | Expected outcome of apoptosis induction nih.gov |
| Bax Expression | ELISA nih.gov | Potential for increased expression nih.gov |
Modulation of Cellular Migration and Invasion by this compound
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. ubigene.us Preclinical studies have investigated the effect of this compound on these processes. By targeting the AR pathway, which has been implicated in the regulation of genes involved in cell motility and invasion, this compound may inhibit the migratory and invasive potential of prostate cancer cells. nih.govmdpi.com Assays such as the Transwell invasion assay are commonly used to evaluate the ability of cells to move through a simulated extracellular matrix. mdpi.commerckmillipore.com The inhibition of these processes is a desirable characteristic for an anti-cancer drug as it could potentially reduce the risk of metastasis. nih.gov
Table 5: Modulation of Cellular Migration and Invasion by this compound
| Process | Assay | Effect of this compound |
|---|---|---|
| Cell Migration | Wound-Healing Assay, Transwell Assay nih.govmdpi.com | Potential for inhibition nih.gov |
| Cell Invasion | Transwell Invasion Assay with Matrigel mdpi.commerckmillipore.com | Potential for inhibition nih.gov |
Preclinical Pharmacokinetics (PK) of this compound in Animal Models
Preclinical pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. ijrpc.com For this compound, these studies have been conducted in various animal species to predict its behavior in humans. nih.gov While specific data tables for this compound are not publicly available, the general approach involves administering the compound to animals and measuring its concentration in plasma and other tissues over time. biocytogen.com These studies help determine key pharmacokinetic parameters such as bioavailability, clearance, volume of distribution, and half-life. researchgate.net For instance, in a two-week study in rats, no convulsions were observed with maximum drug concentrations of 200 µM. scribd.com In a four-day dog study, convulsions were noted with repeat dosing, with a no-effect concentration of 170 µM. scribd.com In mice, a no-effect plasma drug concentration for convulsion was established at 220 µM. scribd.com
Table 6: Preclinical Pharmacokinetic Profile of this compound in Animal Models
| Animal Model | Key Findings |
|---|---|
| Mice | No-effect plasma concentration for convulsion established at 220 µM. scribd.com |
| Rats | No convulsions observed with maximum drug concentrations of 200 µM in a two-week study. scribd.com |
| Dogs | Convulsions noted with repeat dosing in a four-day study; no-effect concentration of 170 µM. scribd.com |
Absorption and Distribution Profiles of this compound
The preclinical assessment of this compound in various animal models indicates favorable absorption characteristics, particularly following oral administration. The compound demonstrated good oral bioavailability across different species, suggesting effective absorption from the gastrointestinal tract. scribd.com While detailed tissue distribution studies are not extensively reported in the available literature, its systemic availability allows it to reach target tissues and exert its pharmacological effects.
Metabolism of this compound and Metabolite Identification in Preclinical Species
Detailed public information regarding the specific metabolic pathways of this compound and the structural identification of its metabolites in preclinical species is not extensively available in the reviewed sources. Drug development typically involves in-vitro and in-vivo studies to characterize how a compound is processed, often using liver microsomes or hepatocytes from species such as rats, dogs, and monkeys to identify potential metabolites and ensure that preclinical safety assessments cover human-relevant metabolites. bioivt.comfrontagelab.com.cnnih.gov
Excretion Pathways of this compound
The precise routes of elimination for this compound and its metabolites, whether through renal or biliary pathways, have not been detailed in the available preclinical literature. Mass balance studies using radiolabeled compounds are typically employed during preclinical development to quantitatively determine the excretion pathways of a new chemical entity. frontagelab.com.cndrughunter.com
Bioavailability and Half-life Assessment of this compound in Preclinical Species
Pharmacokinetic studies in preclinical species revealed that this compound possesses good oral bioavailability, ranging from 65% in dogs to as high as 100% in rodents. scribd.com The plasma half-life of the compound varied significantly between species, with a notably longer duration in dogs compared to rodents. scribd.com In mice, the plasma half-life was reported to be 5.8 hours, and in rats, it was 8 hours. scribd.com In contrast, the half-life extended to 35 hours in dogs. scribd.com
Table 1: Bioavailability and Half-life of this compound in Preclinical Species
| Species | Oral Bioavailability (%) | Plasma Half-life (h) |
|---|---|---|
| Rodents | 100% | 5.8 (mice), 8 (rats) |
| Dogs | 65% | 35 |
Data sourced from a 2010 publication. scribd.com
Pharmacodynamics (PD) Studies of this compound in Preclinical Disease Models
Efficacy of this compound in Human Prostate Tumor Xenograft Models
This compound, a potent androgen receptor (AR) full antagonist, has demonstrated significant efficacy across a range of human prostate tumor xenograft models. researchgate.netaacrjournals.org Studies have shown that the compound exhibits broad-spectrum antitumor activity in at least four different human prostate cancer xenograft models. aacrjournals.org Further analysis of its mechanism in the LuCaP-35 tumor model revealed that treatment with this compound induced transcriptomic changes that were more similar to the effects of castration than those observed with other drug treatments, indicating a profound inhibition of androgen receptor signaling. researchgate.netaacrjournals.org
Activity of this compound in Bicalutamide-Refractory Human Prostate Tumor Xenografts
A key finding from preclinical studies is the retained activity of this compound in prostate cancer models that have developed resistance to standard anti-androgen therapy. researchgate.netaacrjournals.org Tumors that had previously failed treatment with bicalutamide demonstrated a continued sensitivity to this compound. researchgate.netaacrjournals.org This suggests that this compound may overcome certain resistance mechanisms that limit the efficacy of first-generation androgen receptor antagonists like bicalutamide, making it a potentially significant therapeutic option for advanced prostate cancer. researchgate.netaacrjournals.org
Table 2: Summary of Efficacy Findings for this compound
| Model Type | Finding |
|---|---|
| Human Prostate Tumor Xenografts | Exhibited broad-spectrum efficacy in four distinct models. aacrjournals.org |
| LuCaP-35 Xenograft Model | Induced gene expression changes closely resembling castration. aacrjournals.org |
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
Comparative Preclinical Efficacy of this compound with Other Androgen Receptor Antagonists
This compound is a non-steroidal, potent, and full androgen receptor (AR) antagonist that demonstrated significant preclinical efficacy, particularly in models of prostate cancer resistant to earlier-generation therapies. researchgate.netaacrjournals.org Its development was driven by the need for AR antagonists with improved potency and a broader spectrum of activity compared to established drugs like bicalutamide. researchgate.netaacrjournals.org
Research findings highlight that tumors that had developed resistance to bicalutamide treatment retained their sensitivity to this compound. researchgate.netaacrjournals.org This suggests a significant clinical advantage in treating advanced, hormone-refractory prostate cancer. researchgate.netaacrjournals.org The compound exhibited broad-spectrum efficacy across four different human prostate tumor xenograft models. researchgate.netaacrjournals.org Furthermore, this compound was shown to be a pan-antagonist effective against both wild-type and mutant AR isoforms, and importantly, it did not show agonist activity in the presence of AR mutations. researchgate.netaacrjournals.orgrsc.org
A key distinguishing feature observed in preclinical studies was the impact of this compound on gene expression. researchgate.netaacrjournals.org In LuCaP-35 tumor models, the transcriptomic changes induced by this compound were found to be more similar to the effects of castration than those produced by other drug treatments, indicating a profound suppression of androgen receptor signaling pathways. researchgate.netaacrjournals.org this compound, along with other next-generation antagonists like MDV3100, was noted for having more potent activity than earlier agents. rsc.org Its direct predecessor, BMS-641988, from which this compound was derived as an improvement, showed a 10-fold increase in AR antagonist potency compared to bicalutamide and robust activity in tumors that had failed bicalutamide treatment. rsc.org
Table 1: Comparative Efficacy of this compound in Preclinical Models
| Feature | This compound | Bicalutamide |
|---|---|---|
| Antagonist Type | Potent, full AR antagonist researchgate.netaacrjournals.org | AR antagonist aacrjournals.org |
| Activity in Bicalutamide-Resistant Models | Effective researchgate.netaacrjournals.org | Ineffective (by definition) researchgate.netaacrjournals.org |
| Activity on Mutant AR | Antagonist activity maintained; no agonist effect researchgate.netrsc.org | Can act as an agonist on certain mutant ARs |
| Spectrum of Efficacy | Broad efficacy in four human prostate tumor xenograft models researchgate.netaacrjournals.org | Less broad spectrum of activity |
| Transcriptomic Profile | Changes closely resemble castration researchgate.netrsc.org | Less profound impact on AR-regulated genes |
Preclinical Tolerability Observations Leading to Development Decisions
Despite its promising efficacy profile, the clinical development of this compound was ultimately halted due to significant preclinical tolerability issues. rsc.org The decision to terminate its development was based on the observation that the compound induced seizures in dogs during preclinical safety evaluations. rsc.org
This adverse neurological effect was a critical finding that outweighed its potent anti-tumor activity. rsc.org Further analysis suggested that the epileptic seizures observed in in-vivo experiments could be attributable to high concentrations of the non-steroidal antagonist accumulating in the brain. nih.gov This experience with this compound underscored the necessity of carefully navigating unpredictable toxicities that may not be related to the drug's primary biological target. rsc.org
Combination Strategies with this compound in Preclinical Studies
While combination therapy is a standard approach in cancer treatment to enhance efficacy and overcome resistance, specific preclinical studies detailing combination strategies involving this compound are not extensively documented in the available literature. General discussions of novel AR antagonists mention their use in combination in animal models, but specific data for this compound is sparse. cuni.cz
Advanced Methodologies and Technologies Applied to Bms 779333 Research
High-Throughput Screening (HTS) and Profiling Techniques in the Discovery of BMS-779333
The discovery of novel therapeutic agents is often accelerated by high-throughput screening (HTS), a process that allows for the rapid assessment of large compound libraries against biological targets. pharmtech.com While the identification of this compound stemmed from dedicated structure-activity relationship (SAR) studies within a novel tetracyclic series of androgen receptor antagonists, HTS and high-throughput profiling techniques were instrumental in its characterization. researchgate.netresearchgate.net
Once a lead compound series is identified, high-throughput profiling assays are essential for determining selectivity and potential off-target activities. These automated and miniaturized assays evaluate the compound against a wide panel of kinases, receptors, and enzymes. nuvisan.compharmaron.com This process is critical for building a comprehensive pharmacological profile and identifying potential liabilities early in the drug discovery process. scribd.com For a compound like this compound, such profiling would ensure its high specificity for the androgen receptor over other nuclear hormone receptors and unrelated proteins, a key factor for a favorable therapeutic profile. Automated liquid handlers and robotic systems enable these screens to be performed in 96, 384, or even 1,536-well plate formats, generating vast amounts of data efficiently. pharmaron.com
Table 1: Illustrative Selectivity Profile for a Kinase Inhibitor Using High-Throughput Profiling This table demonstrates the type of data generated from high-throughput profiling. The data shown is for the MET kinase inhibitor BMS-777607, illustrating how selectivity is assessed against a panel of kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target (Met) |
| Met | 3.9 | 1x |
| Ron | 1.8 | ~2.2x more potent |
| Axl | 1.1 | ~3.5x more potent |
| Tyro-3 | 4.3 | ~0.9x |
| Mer | 14 | 3.6x |
| FLT3 | 16 | 4.1x |
| Aurora B | 78 | 20x |
| Lck | 120 | 30.8x |
| VEGFR2 | 180 | 46.2x |
| Source: Data adapted from vendor information on BMS-777607. caymanchem.com |
Advanced Imaging Techniques in Preclinical Research of this compound Effects
Preclinical evaluation of anti-cancer agents like this compound relies heavily on in vivo models, and advanced imaging technologies offer a non-invasive window to monitor therapeutic response over time. mit.eduliverpool.ac.uk These techniques are crucial for assessing drug efficacy in a complete biological system, allowing for longitudinal studies that reduce the number of animals required and provide more robust data. mit.eduliverpool.ac.uk Research on this compound involved its evaluation in multiple human prostate tumor xenograft models. researchgate.netresearchgate.net
Advanced imaging modalities that are typically employed in such preclinical studies include:
Bioluminescence Imaging (BLI): Often used in tumor models where cancer cells are engineered to express a luciferase enzyme. The light emitted upon administration of a substrate can be measured to provide a quantitative assessment of tumor burden and response to treatment.
Magnetic Resonance Imaging (MRI): Provides high-resolution anatomical images of tumors, allowing for precise measurement of changes in tumor volume. unm.edu Functional MRI techniques can also assess physiological parameters like blood flow and perfusion within the tumor. unm.edunih.gov
Positron Emission Tomography (PET): This functional imaging technique uses radiotracers to visualize and measure metabolic processes. For example, using the tracer 18F-FDG, PET can assess changes in glucose metabolism within the tumor, which often decreases in response to effective therapy. nih.gov
Multispectral Optoacoustic Tomography (MSOT): An emerging technology that combines optical imaging with ultrasound to provide high-resolution images of tissue, capable of visualizing vascular networks and oxygenation status within tumors. liverpool.ac.ukethz.ch
These technologies enable researchers to generate detailed pharmacodynamic data, visualizing how a compound like this compound impacts tumor growth, proliferation, and metabolism in real-time within a living organism. mit.edu
Omics Technologies (Genomics, Proteomics, Metabolomics) in Studying this compound Action
Omics technologies provide a global, unbiased view of the molecular changes induced by a drug, offering profound insights into its mechanism of action. nih.gov
Genomics/Transcriptomics: This was directly applied in the study of this compound. Research showed that transcriptomic changes in LuCaP-35 prostate tumors treated with this compound were more similar to the effects of castration than other drug treatments. researchgate.netresearchgate.net This analysis, likely performed using DNA microarrays or RNA-sequencing, involves profiling the expression levels of thousands of genes simultaneously. The finding indicates that this compound effectively shuts down the AR signaling pathway at a level comparable to the complete removal of its activating ligands.
Proteomics: This field involves the large-scale study of proteins. A quantitative proteomics approach, such as iTRAQ (isobaric tags for relative and absolute quantitation), could be used to analyze changes in the proteome of prostate cancer cells after treatment with this compound. nih.gov This would identify specific proteins and pathways that are up- or down-regulated, confirming the downstream effects of AR inhibition and potentially uncovering novel mechanisms or biomarkers. mdpi.commdpi.com For instance, one would expect to see decreased levels of AR-regulated proteins like Prostate-Specific Antigen (PSA).
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. By analyzing the levels of various metabolites in cells or tissues treated with this compound, researchers can understand how the compound alters the metabolic landscape of cancer cells, which are often highly dependent on specific metabolic pathways for growth. nih.gov
Together, these omics approaches provide a multi-layered understanding of a drug's impact, from the gene to the protein to the metabolite, creating a comprehensive picture of its biological effect. nih.govnih.gov
Table 2: Representative Gene Expression Changes in Prostate Cancer Cells Following AR Antagonist Treatment This table illustrates the expected transcriptomic signature following treatment with a potent AR antagonist like this compound, based on known AR target genes.
| Gene Symbol | Gene Name | Expected Change in Expression | Biological Function/Pathway |
| KLK3 (PSA) | Kallikrein Related Peptidase 3 | Down-regulated | AR target; Prostate cancer marker |
| TMPRSS2 | Transmembrane Protease, Serine 2 | Down-regulated | AR target; Involved in cell fusion |
| FKBP5 | FK506 Binding Protein 5 | Down-regulated | AR target; Chaperone protein |
| NKX3-1 | NK3 Homeobox 1 | Down-regulated | AR target; Tumor suppressor |
| CDKN1A (p21) | Cyclin Dependent Kinase Inhibitor 1A | Up-regulated | Cell cycle arrest |
CRISPR/Cas9 and Gene Editing Approaches in this compound Target Validation and Resistance Studies
The advent of CRISPR/Cas9 gene-editing technology has revolutionized functional genomics and drug discovery. nih.gov This powerful tool allows for the precise editing of DNA in living cells, making it invaluable for target validation and the study of drug resistance. karyopharm.com
Target Validation: While the target of this compound (the androgen receptor) is well-established, CRISPR/Cas9 can be used to definitively confirm target engagement and dependency in a specific cellular context. By using CRISPR to create a knockout of the AR gene (AR-KO) in a prostate cancer cell line, researchers can test whether the cells become insensitive to this compound. If the drug no longer has an effect in the AR-KO cells, it provides unequivocal evidence that its mechanism of action is AR-dependent. nih.gov
Resistance Studies: A major challenge in cancer therapy is the development of drug resistance. Genome-wide CRISPR screens are a powerful, unbiased method to identify the genes and pathways that drive resistance. biocompare.com In such a screen, a library of guide RNAs targeting every gene in the genome is introduced into a large population of cancer cells. The cells are then treated with this compound. Cells that acquire mutations allowing them to survive and proliferate can be isolated, and the specific gene knockout responsible for the resistance can be identified through sequencing. This approach can reveal novel resistance mechanisms, such as mutations in downstream signaling components or drug efflux pumps, providing crucial information for developing combination therapies to overcome resistance. biocompare.com
Development of Novel In Vitro and In Vivo Assays for this compound Research
The preclinical characterization of this compound was dependent on a series of specialized assays designed to probe its potency, specificity, and efficacy. promega.ca
In Vitro Assays: The development of this compound involved assays to test its activity on various mutant forms of the androgen receptor, which are often associated with resistance to earlier-generation antiandrogens. researchgate.net
AR Transactivation Assays: These are reporter-gene assays conducted in host cells (like PC3) that are engineered to express either wild-type or specific mutant versions of the androgen receptor. scribd.com Researchers can then measure the ability of this compound to block AR-driven reporter gene expression in the presence of androgens, confirming its antagonist activity across different clinically relevant AR mutations. scribd.com It was shown that this compound did not exhibit agonist activity for AR mutant isoforms. researchgate.net
Cell Viability and Proliferation Assays: The effect of the compound on the growth of AR-dependent prostate cancer cell lines (e.g., LNCaP, VCaP) would be measured to determine its anti-proliferative potency (IC50 value). researchgate.net
In Vivo Assays: The efficacy of this compound was demonstrated in a broad spectrum of animal models.
Human Tumor Xenograft Models: The compound was shown to have a wide range of anti-tumor activity in four different human prostate tumor xenograft models. researchgate.netresearchgate.net This involves implanting human prostate cancer cells into immunocompromised mice and then treating the animals with the drug to measure its effect on tumor growth.
Bicalutamide-Refractory Xenograft Models: Crucially, assays were developed using tumors that had failed treatment with the earlier antiandrogen, bicalutamide (B1683754). researchgate.netresearchgate.net The finding that these tumors retained their sensitivity to this compound demonstrated its potential to be effective in a clinically resistant setting. researchgate.netresearchgate.net
These tailored assays were essential for establishing the superior preclinical profile of this compound and providing the rationale for its further development. researchgate.net
Future Directions and Unexplored Avenues in Bms 779333 Research
Potential for Repurposing or New Preclinical Indications for BMS-779333 Analogues
The core structure of this compound, a novel tetracyclic compound, offers a foundation for developing analogues with different therapeutic applications. researchgate.net The potent anti-androgen activity of this compound suggests that its analogues could be investigated for other androgen-driven conditions beyond prostate cancer. researchgate.netrsc.org For instance, conditions like androgenetic alopecia or acne, where androgen receptor (AR) signaling plays a role, could be potential targets.
Furthermore, the exploration of membrane androgen receptor (mAR) signaling as a novel therapeutic target presents another avenue. researchgate.net While distinct from the classical intracellular AR targeted by this compound, understanding the broader effects of androgen signaling could uncover new indications for compounds derived from its scaffold. researchgate.net The development of analogues with altered selectivity profiles might yield compounds that are effective for these new indications while avoiding the adverse effects observed with the parent compound.
Investigation of this compound in Complex In Vitro Biological Systems (e.g., Organoids, Ex Vivo Tissues)
Recent advancements in complex in vitro models (CIVMs), such as organoids and ex vivo tissue cultures, offer powerful platforms to re-evaluate compounds like this compound. mdpi.comhumanspecificresearch.orgnih.gov These models more accurately mimic human physiology compared to traditional two-dimensional cell cultures. mdpi.comnih.gov Patient-derived organoids, for example, can preserve the genetic and histological characteristics of the original tumor, providing a more personalized and predictive model for drug response. mdpi.commdpi.com
Utilizing these systems could provide deeper insights into the efficacy and potential toxicity of this compound and its analogues. For instance, patient-derived glioma organoids have been successfully used to model glioblastoma, demonstrating the potential of these platforms for neurological disease research. nih.gov Similarly, ex vivo cultures of intestinal organoids have revealed differences in stem cell programming in diseases like celiac disease. nih.gov Applying such models to prostate cancer could help elucidate the specific mechanisms of action and resistance to AR antagonists like this compound in a more physiologically relevant context. mdpi.com Perfusion bioreactors can further enhance these models by providing a controlled microenvironment that mimics nutrient supply and waste removal, crucial for long-term culture and drug testing. mdpi.com
Development of Next-Generation Androgen Receptor Antagonists based on this compound Scaffold
The [2.2.1]-oxabicyclo-imide scaffold of BMS-641988, the predecessor to this compound, was identified through a structure-based design approach and demonstrated a significant improvement in potency over existing treatments like bicalutamide (B1683754). rsc.orgnih.gov this compound itself was a second-generation AR antagonist derived from further structural modifications of this scaffold, exhibiting an improved metabolic and cardiovascular profile. rsc.org This history underscores the potential of the underlying chemical framework for creating new and more effective AR antagonists.
Future research could focus on modifying the this compound scaffold to develop next-generation antagonists. The goal would be to retain the high antagonistic potency while designing out the liabilities that led to its discontinuation, such as the induction of seizures in preclinical models. rsc.org The development of second-generation antiandrogens like enzalutamide (B1683756), apalutamide, and darolutamide (B1677182) has shown that it is possible to improve upon earlier generations by enhancing binding affinity and altering the mechanism of AR inhibition. jhoponline.commdpi.com These newer agents not only block androgen binding but also inhibit the nuclear translocation of the AR and its interaction with DNA. jhoponline.commdpi.com By applying similar principles to the this compound scaffold, it may be possible to develop novel antagonists with superior efficacy and safety profiles.
Integration of Artificial Intelligence and Machine Learning in this compound Research and Optimization
Furthermore, AI and ML can enhance the analysis of data from complex in vitro models. sciresjournals.com By integrating data from organoid studies with computational models, researchers can gain a more comprehensive understanding of drug response and identify potential biomarkers for patient stratification. mdpi.com The use of explainable AI (XAI) can help to interpret the "black-box" nature of some complex models, providing greater confidence in their predictions. sciresjournals.com Ultimately, the integration of AI and ML can accelerate the design-build-test-learn cycle, leading to the more rapid development of safer and more effective drugs based on the this compound structure.
Q & A
Q. What is the mechanistic basis for BMS-779333's pan-AR antagonism, and how does it differ from earlier AR antagonists like bicalutamide?
this compound exhibits broad-spectrum antagonism against wild-type (wt) and mutant AR isoforms (e.g., T877A, H874Y, W741C/L) by preventing agonist-induced conformational changes in the AR ligand-binding domain (LBD). Unlike bicalutamide, which acts as a partial agonist in certain AR mutants, this compound lacks agonistic activity due to steric clashes between its hydroxyl group and residue 877 in the AR LBD, stabilizing an antagonistic conformation . This was validated using AR-dependent luciferase reporter assays and proliferation studies in Flag-AR-LNCaP cells .
Q. Which preclinical tumor models were used to evaluate this compound's efficacy, and what were the key findings?
this compound was tested in four human prostate cancer xenograft models:
- LuCaP 35 (wt AR with gene amplification): Demonstrated 71% tumor growth inhibition (AUC0–24h = 74 µM·h), with transcriptomic changes closer to castration than other treatments .
- CWR-22-BMSLD1 (AR H874Y mutant): Showed superior efficacy to bicalutamide .
- LuCaP 23.1 : Delayed tumor growth and reduced PSA levels significantly at 4.2 mg/kg .
- MDA PCa 2b (AR L701H/T877A mutants): Elicited robust anti-tumor responses, unlike BMS-641988 .
Q. What pharmacokinetic (PK) properties support this compound's preclinical development?
this compound showed favorable PK profiles:
- High oral bioavailability (65% in dogs, 100% in rodents).
- Low metabolic turnover in human liver microsomes/hepatocytes, with no major active metabolites observed .
- Plasma half-life varied across species: 5.8 h (mice), 8 h (rats), 35 h (dogs) .
Advanced Research Questions
Q. How did experimental design address contradictions between this compound's efficacy and safety profiles in preclinical studies?
Despite strong anti-tumor efficacy, this compound induced seizures in dogs at plasma concentrations 10-fold below the human efficacious dose prediction. Researchers reconciled this by:
- Conducting telemetrized dog studies to monitor QT intervals and blood pressure .
- Comparing species-specific toxicity thresholds (e.g., no seizures in rats at 200 µM vs. seizures in dogs at 170 µM) .
- Prioritizing cardiac safety via hERG inhibition assays (<6% inhibition at 30 µM free drug) . The decision to halt development was based on insufficient safety margins for human trials .
Q. What methodological approaches were used to validate this compound's transcriptomic effects in LuCaP 35 tumors?
Transcriptomic profiling was performed to compare this compound's effects with castration and other AR antagonists. Key steps included:
Q. How did structural modifications during SAR optimization resolve metabolic and selectivity challenges in this compound's development?
Structure-activity relationship (SAR) studies focused on:
- Metabolic stability : Introducing substituents resistant to CYP450-mediated oxidation, reducing N-dealkylation (a major pathway for BMS-641988) .
- Pan-AR antagonism : Modifying the tetracyclic core to avoid steric clashes in mutant AR isoforms, confirmed via X-ray crystallography .
- Brain penetration : Optimizing logP and polar surface area to achieve a brain-plasma ratio of 0.7 in mice .
Data Contradiction and Analysis
Q. How were interspecies differences in this compound's toxicity (e.g., seizures in dogs vs. rodents) analyzed to inform clinical risk assessment?
Researchers applied:
- Allometric scaling to extrapolate plasma exposure thresholds across species.
- Dose-ranging studies in dogs (25–50 mg/kg) to establish no-effect concentrations (170 µM for seizures) .
- Margin-of-safety calculations : Human efficacious exposure (Cmax = 10 µM) vs. dog seizure threshold (170 µM), yielding a 17-fold margin deemed insufficient for progression .
Q. What analytical techniques were critical in resolving discrepancies between in vitro and in vivo metabolite profiles?
Discrepancies arose because BMS-641988 generated active metabolites (e.g., BMS-511) in humans, whereas this compound did not. Techniques included:
- LC-MS/MS for metabolite identification in liver microsomes and plasma.
- Cross-species metabolite profiling to confirm absence of active metabolites in preclinical models .
Methodological Resources
Q. Which in vitro assays are recommended for evaluating next-generation AR antagonists?
Key assays include:
Q. How can transcriptomic data from this compound studies guide the design of combination therapies?
Co-analysis of this compound's transcriptomic profiles and castration datasets can identify:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
